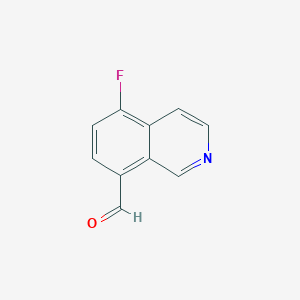

5-Fluoroisoquinoline-8-carbaldehyde

Description

Properties

IUPAC Name |

5-fluoroisoquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCWTGXUJPMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Isoquinoline-8-carbaldehyde

Step 2: Fluorination at Position 5

-

Reagents : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CsF (3.0 equiv)

-

Solvent : DMF

-

Temperature : 120°C

-

Reaction Time : 12 hours

Advantages :

-

Avoids regioselectivity issues in direct formylation.

Drawbacks : -

Low atom economy due to stoichiometric CsF usage.

-

Requires inert atmosphere to prevent Pd catalyst deactivation.

Ring-Closure Strategies: Skraup and Friedländer Syntheses

Skraup Cyclization

Starting with 4-fluoroaniline and glycerol, this method forms the isoquinoline core. Subsequent oxidation of a methyl group introduces the aldehyde.

Friedländer Synthesis

Condensation of 2-aminobenzaldehyde derivatives with fluorinated ketones offers better regiocontrol.

-

Example :

-

Ketone : 3-Fluorocyclohexanone

-

Catalyst : NaOH (10 mol%)

-

Solvent : Ethanol

-

Yield : 50–55%.

-

Limitations :

-

Limited substrate availability for fluorinated ketones.

-

Laborious purification of regioisomers.

Palladium-Catalyzed Carbonylative Insertion

Adapted from patent CN112142661B, this method uses bromo-fluoroisoquinoline intermediates and carbon monoxide to install the aldehyde group.

Step 1: Bromination at Position 8

Step 2: Carbonylation with CO

-

Catalyst : PdCl₂ (5 mol%), PPh₃ (10 mol%)

-

Base : Et₃N

-

Solvent : MeOH/DMF (1:1)

-

Pressure : 0.8 MPa CO

-

Temperature : 75°C

-

Reaction Time : 6 hours

Advantages :

-

High regioselectivity and scalability.

-

Compatible with continuous-flow systems.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Scalability | Purity Issues |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 45–60 | Moderate | Over-chlorination |

| Fluorination | CsF, Pd(OAc)₂ | 40–50 | Low | Catalyst cost |

| Skraup Cyclization | Glycerol, H₂SO₄ | <30 | Poor | Regioisomers |

| Carbonylative Insertion | PdCl₂, CO | 68 | High | High-pressure equipment |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-Fluoroisoquinoline-8-carboxylic acid.

Reduction: 5-Fluoroisoquinoline-8-methanol.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoroisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-8-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5-Fluoroisoquinoline-8-carbaldehyde and related compounds:

*Calculated based on analogous compounds.

Key Comparisons:

Parent Scaffold Differences: Isoquinoline vs. Quinoline: Isoquinolines exhibit distinct electronic properties due to nitrogen positioning, influencing π-π stacking and hydrogen-bonding interactions.

Substituent Effects: Fluorine vs. For example, 5-Fluoroquinoline-8-carbonitrile’s nitrile group further amplifies reactivity compared to the aldehyde in this compound . Aldehyde vs. Carboxylic Acid/Nitrile: The aldehyde group (-CHO) offers versatile reactivity for forming imines or hydrazones, whereas carboxylic acids (e.g., 5-Aminoisoquinoline-8-carboxylic acid) are better suited for salt formation or conjugation .

Physicochemical Properties: 5-Bromo-8-fluoroisoquinoline has a density of 1.6 g/cm³ and boiling point of 310.3°C, suggesting higher thermal stability compared to aldehydes, which may degrade at elevated temperatures . 5-Aminoisoquinoline-8-carboxylic acid’s polar surface area (76.2 Ų) indicates superior solubility in polar solvents compared to halogenated analogs .

Applications: Quinoline-8-carbaldehydes (e.g., 5-Bromo-, 5-Chloro-) are intermediates in drug synthesis, such as colchicoside derivatives . Isoquinoline sulfonyl chlorides (e.g., 8-Fluoroisoquinoline-5-sulfonyl chloride) are precursors for sulfonamide-based bioactive molecules .

Research Findings and Implications

- Synthetic Utility: The aldehyde group in this compound enables cross-coupling or condensation reactions, analogous to 5-Bromoquinoline-8-carbaldehyde’s role in colchicoside synthesis .

- Fluorine’s Role: Fluorination at position 5 likely reduces metabolic degradation, as seen in 5-Bromo-8-fluoroisoquinoline’s use in dopamine receptor ligands .

- Comparative Reactivity: Nitrile-substituted quinolines (e.g., 5-Fluoroquinoline-8-carbonitrile) exhibit higher electrophilicity than aldehydes, favoring nucleophilic additions .

Biological Activity

5-Fluoroisoquinoline-8-carbaldehyde is a fluorinated compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound features a fluorine atom attached to the isoquinoline ring and an aldehyde functional group. This unique structure enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, such as oxidation to form carboxylic acids or reduction to alcohols, which are critical for its application in synthetic chemistry and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's binding affinity to proteins and enzymes, while the aldehyde group can form covalent bonds with nucleophilic sites, potentially inhibiting enzyme functions. This dual functionality makes it a valuable probe in biochemical assays and a candidate for drug development.

Anticancer Properties

Recent studies have explored the antiproliferative effects of compounds related to this compound. For instance, derivatives of isatin, which share structural similarities, have shown significant activity against various cancer cell lines. In one study, certain derivatives exhibited IC50 values as low as 1.17 µM, indicating potent antiproliferative activity compared to standard treatments .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Compound 5m | 1.17 | Sunitinib (8.11) |

| Compound 3d | 56.87 | Acarbose (569.43) |

| Compound 3f | 49.89 | - |

| Compound 3i | 35.83 | - |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Research indicates that fluorinated isoquinolines can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. Inhibitory activities were measured across various derivatives, highlighting the importance of the fluorine atom in enhancing biological activity .

Case Studies and Research Findings

- Antiproliferative Activity : A study on isatin-based conjugates demonstrated that compounds similar to this compound significantly inhibited cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

- Enzyme Interaction : Another study focused on the interaction of fluorinated compounds with α-glucosidase, revealing that certain derivatives exhibited significantly better inhibitory activity compared to traditional inhibitors like acarbose .

- Pharmacokinetics : The pharmacokinetic profiles of these compounds have also been assessed, showing promising absorption, distribution, metabolism, and excretion (ADME) properties that support their potential use in clinical settings .

Q & A

Q. What are the common synthetic routes for 5-Fluoroisoquinoline-8-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves fluorination and formylation of the quinoline backbone. A key route includes nucleophilic substitution of a bromine atom in 5-bromoquinoline derivatives using fluorinating agents (e.g., KF or AgF), followed by formylation at the 8-position via Vilsmeier-Haack or Duff reactions . Optimization focuses on catalysts (e.g., Pd for cross-coupling), solvent polarity (DMF or DMSO for solubility), and temperature control to minimize side products. Yields are improved by slow addition of formylating agents and inert atmospheres .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural characterization employs:

- X-ray crystallography : Single-crystal analysis using SHELXL software for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Fluorine-induced deshielding of adjacent protons (δ ~8.5–9.5 ppm) and aldehyde proton (δ ~10 ppm).

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1200 cm⁻¹ (C-F) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 190.05) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aldehyde group’s electrophilicity. Fukui indices identify reactive sites, while solvent effects (PCM models) predict solvolysis rates. Docking studies assess steric hindrance from the fluorine atom, which may direct regioselectivity in reactions like aldol condensations .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for fluorinated quinoline derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystal packing) are addressed by:

- Dynamic NMR : To probe conformational exchange in solution.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-F⋯H contacts) influencing solid-state vs. solution structures .

- Cross-validation : Correlate powder XRD with solid-state NMR to confirm polymorphism .

Q. How can reaction yields be maximized in multi-step syntheses involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Statistical optimization of parameters (temperature, stoichiometry) via response surface methodology.

- In situ monitoring : Use of HPLC or ReactIR to track intermediate formation and adjust conditions dynamically.

- Protecting groups : Temporary masking of the aldehyde (e.g., acetal formation) prevents undesired side reactions during fluorination .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

- Methodological Answer : Analog studies suggest potential inhibition of cytochrome P450 enzymes (CYP3A4/CYP2D6) due to fluorine’s electronegativity and aldehyde’s electrophilicity. Mechanistic validation involves:

- Enzyme assays : Fluorometric screening with recombinant CYP isoforms.

- Molecular dynamics simulations : To assess binding stability in the heme-active site.

- SAR studies : Modifying the quinoline core to enhance selectivity and reduce off-target effects .

Data Presentation Guidelines

- Tables : Include comparative yields under varying conditions (e.g., solvent, catalyst) and spectroscopic benchmarks.

- Figures : Highlight Hirshfeld surfaces, Fukui indices, or enzyme inhibition curves.

- References : Cite crystallographic data (CCDC entries), PubChem CID, and SHELX refinement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.